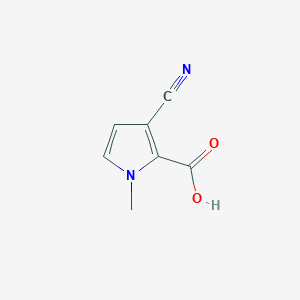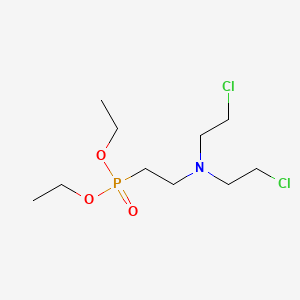![molecular formula C9H14N6O2 B14727523 2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol CAS No. 6288-95-5](/img/structure/B14727523.png)
2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1H-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1H-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. One common method involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol . The reaction mixture is then concentrated and purified using chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1H-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups at specific positions on the pyrazolo[3,4-d]pyrimidine core .
Scientific Research Applications
2,2’-(1H-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-(1H-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their functional groups and substitutions.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold but with additional ring systems.
Uniqueness
2,2’-(1H-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol is unique due to its specific functionalization, which enhances its activity as a kinase inhibitor. Its ability to form stable hydrogen bonds with key amino acids in the active site of CDKs distinguishes it from other similar compounds .
Properties
CAS No. |
6288-95-5 |
|---|---|
Molecular Formula |
C9H14N6O2 |
Molecular Weight |
238.25 g/mol |
IUPAC Name |
2-[[6-(2-hydroxyethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C9H14N6O2/c16-3-1-10-7-6-5-12-15-8(6)14-9(13-7)11-2-4-17/h5,16-17H,1-4H2,(H3,10,11,12,13,14,15) |
InChI Key |
DHFPTAJYLYGPPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1C(=NC(=N2)NCCO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)

![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)

![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)


![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)


![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)


